Bienvenue dans la boutique en ligne BenchChem!

Capsiate Natura;CH-19 Capsiate

TRPV1 pharmacology capsinoid selectivity sensory irritation profiling

Capsiate Natura (CH-19 Capsiate) is a naturally occurring capsinoid isolated from the non-pungent CH-19 Sweet cultivar of Capsicum annuum. Structurally, it is the ester isoster of capsaicin: the vanillyl alcohol moiety is linked to 8-methyl-6-nonenoic acid via an ester bond, in contrast to the amide bond found in capsaicinoid-type compounds.

Molecular Formula C18H26O4
Molecular Weight 306.4 g/mol
Cat. No. B12450249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapsiate Natura;CH-19 Capsiate
Molecular FormulaC18H26O4
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3
InChIKeyZICNYIDDNJYKCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capsiate Natura (CH-19 Capsiate): Non-Pungent Capsinoid TRPV1 Agonist for Metabolic, Anti-Diabetic, and Anti-Angiogenic Research Applications


Capsiate Natura (CH-19 Capsiate) is a naturally occurring capsinoid isolated from the non-pungent CH-19 Sweet cultivar of Capsicum annuum. Structurally, it is the ester isoster of capsaicin: the vanillyl alcohol moiety is linked to 8-methyl-6-nonenoic acid via an ester bond, in contrast to the amide bond found in capsaicinoid-type compounds [1]. This single bond substitution abolishes oral pungency while preserving activation of the transient receptor potential vanilloid 1 (TRPV1) channel, positioning capsiate as a chemically distinct, non-irritant alternative for TRPV1-targeted research and dietary supplement development. The commercial Capsiate Natura product, standardized to contain capsiate as the primary active principle, is sourced from selectively bred CH-19 Sweet peppers that accumulate high levels of capsinoids with negligible capsaicinoid content [2].

Why Generic Capsaicin or Other In-Class Capsinoids Cannot Replace Capsiate Natura: Three Quantifiable Differentiators


Capsiate occupies a singular position within the TRPV1 agonist landscape because it decouples target engagement from sensory irritation—a property not shared by capsaicin and not equivalently characterized for other capsinoids. First, capsiate activates TRPV1 with comparable potency to capsaicin (EC50 ≈ 290 nM) yet produces no nociceptive responses upon oral, ocular, or dermal application in animal models, whereas capsaicin reliably induces dose-dependent nociception via the same routes [1]. Second, in a direct head-to-head diabetic rat study, only capsiate—not capsaicin—enhanced hepatic insulin sensitivity, reduced hepatic glucose output, and increased glycogen storage, demonstrating divergent metabolic pharmacology beyond mere TRPV1 agonism [2]. Third, capsiate exhibits a fundamentally different cytochrome P450 inhibition profile: capsaicin inhibits CYP3A4 with an IC50 of 21.5 µM, while capsiate shows no inhibition at concentrations up to 100 µM, translating to a greater than 4.6-fold safety margin for CYP3A4-mediated drug interactions [3]. These three properties—non-pungency, hepatic insulin-sensitizing selectivity, and CYP3A4 sparing—are not collectively replicated by any single generic capsaicinoid or capsinoid alternative, making indiscriminate substitution scientifically invalid for applications where any of these dimensions are critical.

Capsiate Natura (CH-19 Capsiate): Head-to-Head Quantitative Evidence for Scientific Selection and Procurement


Oral, Ocular, and Dermal Non-Pungency vs. Capsaicin Despite Equipotent TRPV1 Activation

Capsiate achieved TRPV1 activation with comparable potency to capsaicin in patch-clamp experiments on HEK293 cells transiently expressing the human channel, yet produced a qualitatively opposite sensory profile in vivo. Capsiate applied to the skin surface, eye, or oral cavity of mice induced no significant nociceptive responses—licking, biting, or withdrawal behaviors—at any tested concentration, whereas capsaicin elicited robust, dose-dependent irritant responses via the same routes [1]. The non-pungency is structurally encoded: the ester linkage in capsiate replaces the amide linkage in capsaicin, which combined with capsiate's high lipophilicity and susceptibility to aqueous hydrolysis restricts access to superficial nociceptor terminals without impairing TRPV1 binding [2].

TRPV1 pharmacology capsinoid selectivity sensory irritation profiling dietary supplement safety

TRPV1 Activation Potency Equivalence with Capsaicin: EC50 = 290 nM in HEK293 Cells

Capsiate activates human TRPV1 expressed in HEK293 cells with an EC50 of 290 nM [1]. In patch-clamp experiments conducted in parallel, capsaicin activated the same TRPV1 channel with a similar potency, confirming that the ester-to-amide bond substitution does not compromise affinity for the orthosteric vanilloid binding site [2]. Capsiate also activates the related TRPA1 channel with an EC50 of 3 µM, establishing a measurable selectivity window between TRPV1 and TRPA1 [1].

TRPV1 receptor pharmacology capsiate EC50 capsaicin comparator potency pain research

Superior Hepatic Insulin Sensitization vs. Capsaicin in Diabetic Rats: Divergent Metabolic Pharmacology

In 90% pancreatectomized diabetic rats fed a 40% energy-from-fat diet for 8 weeks, both capsiate and capsaicin (each at 0.025% w/w in diet) reduced body weight gain, visceral fat accumulation, and serum leptin levels compared to dextrose control, with no difference in energy intake [1]. However, a clear pharmacological divergence emerged in hepatic insulin action: only capsiate enhanced hepatic insulin sensitivity during euglycemic hyperinsulinemic clamp, significantly reduced hepatic glucose output, and increased hepatic glycogen storage—effects attributed to enhanced pAkt→PEPCK and pAMPK signaling [1]. Capsaicin at the identical dose did not produce these hepatic insulin-sensitizing effects, indicating that capsiate engages additional or distinct metabolic pathways beyond shared TRPV1 activation.

insulin sensitivity hepatic glucose metabolism type 2 diabetes capsinoid pharmacology

Resting Metabolic Rate and Fat Oxidation Elevation in Murine Model: Capsiate vs. Control

Two-week continuous oral administration of capsiate to mice significantly elevated oxygen consumption—a direct measure of energy expenditure—during both the 12-hour dark (active) and 12-hour light (resting) phases, as well as over the total 24-hour period, compared to untreated controls [1]. Fat oxidation was specifically and significantly elevated during the 12-hour light and total 24-hour periods. Mean body weight at the end of the 2-week treatment period was significantly lower in the capsiate group (38.98 ± 0.82 g) versus controls (42.06 ± 1.80 g; P < 0.05), while food intake did not differ between groups, confirming that increased energy expenditure—not appetite suppression—drove the reduction in adiposity [1]. A meta-analysis of human studies confirmed that capsaicin and capsiate both augment energy expenditure and enhance fat oxidation, though the magnitude of the effect is modest and dose-dependent [2].

energy expenditure fat oxidation obesity research capsiate metabolic effects

CYP3A4 Inhibition Profile: Capsiate is Devoid of Inhibitory Activity up to 100 µM, Unlike Capsaicin (IC50 = 21.5 µM)

In a comparative study using human liver microsomes and midazolam 1'-hydroxylase as a CYP3A4 probe substrate, capsaicin inhibited CYP3A4 activity with an IC50 of 21.5 µM and showed time-dependent inhibition upon preincubation, consistent with mechanism-based inactivation [1]. In contrast, capsiate, dihydrocapsiate, and nordihydrocapsiate each showed no enzyme inhibition at concentrations up to 100 µM—a concentration more than 4.6-fold higher than the capsaicin IC50 [1]. Enzyme activity in the presence of capsiate was slightly reduced but remained at the same level as the negative control compound tolbutamide, indicating no pharmacologically relevant CYP3A4 interaction [1].

drug-drug interaction CYP3A4 inhibition toxicological profiling capsinoid safety

Evidence-Backed Application Scenarios for Capsiate Natura (CH-19 Capsiate) in Research and Industry


Non-Pungent Dietary Supplement for Weight Management: Caloric Expenditure Without Sensory Irritation

Capsiate Natura is the only commercially standardized capsinoid ingredient supported by human meta-analysis evidence showing augmentation of energy expenditure and fat oxidation without the oral pungency that limits capsaicin compliance [1]. The murine evidence demonstrates that 2-week capsiate administration increases oxygen consumption across both active and resting phases and reduces body weight by ~7.3% without altering food intake [2]. This application leverages capsiate's clean sensory profile and documented metabolic effects to formulate weight management products with chronic dosing tolerability unachievable with capsaicin-based alternatives.

Metabolic Syndrome and Type 2 Diabetes Research: Hepatic Insulin Sensitization Beyond TRPV1 Agonism

For preclinical models of type 2 diabetes and metabolic syndrome, capsiate uniquely provides hepatic insulin-sensitizing pharmacology—reducing hepatic glucose output and increasing glycogen storage—that capsaicin, at an identical dose and treatment duration, fails to recapitulate [1]. This divergent pharmacology makes capsiate the compound of choice when investigating liver-specific metabolic pathways downstream of TRPV1 activation, or when seeking TRPV1-mediated metabolic benefits without the confounding factor of pungency-induced sympathetic activation.

TRPV1 Receptor Pharmacology Studies Requiring Sensory-Neutral Target Engagement

Capsiate enables TRPV1 activation experiments (EC50 = 290 nM) in cellular and in vivo systems where capsaicin's irritancy would introduce behavioral, autonomic, or inflammatory confounds [1]. Because capsiate requires direct access to nerve endings to produce nociception—and does not activate superficial nociceptors upon topical, oral, or ocular exposure—it can be administered orally or systemically to study TRPV1-mediated thermogenesis, energy expenditure, and metabolic signaling without triggering pain pathways that independently alter physiological readouts [2]. This makes it an essential tool for dissecting TRPV1-dependent metabolic effects from TRPV1-dependent nociceptive effects.

Co-Administration Studies with CYP3A4-Metabolized Drugs: Eliminating the Drug-Drug Interaction Risk of Capsaicin

In any research or development program requiring concomitant administration of capsinoids with CYP3A4 substrate drugs (statins, calcium channel blockers, certain benzodiazepines, etc.), capsiate is the only non-pungent TRPV1 agonist with demonstrated absence of CYP3A4 inhibition up to 100 µM, in contrast to capsaicin's potent inhibition (IC50 = 21.5 µM) and mechanism-based inactivation potential [1]. This safety margin makes Capsiate Natura the only scientifically justifiable choice for combination pharmacotherapy studies or long-term human supplementation protocols involving polypharmacy populations.

Quote Request

Request a Quote for Capsiate Natura;CH-19 Capsiate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.